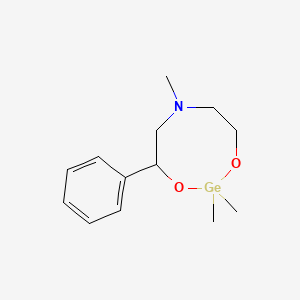
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane is a unique organogermanium compound It features a germanium atom bonded to a dioxazagermocane ring, which includes oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise control of reaction parameters such as temperature and pressure. Purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce a variety of functionalized germanium compounds.
科学研究应用
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
作用机制
The mechanism of action of 2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane involves its interaction with specific molecular targets. The germanium atom can coordinate with various biomolecules, potentially disrupting their normal function. This coordination can affect cellular pathways and lead to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: Similar in structure but lacks the germanium atom.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another related compound with different functional groups.
Uniqueness
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic properties.
属性
CAS 编号 |
921595-29-1 |
|---|---|
分子式 |
C13H21GeNO2 |
分子量 |
295.94 g/mol |
IUPAC 名称 |
2,2,6-trimethyl-4-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C13H21GeNO2/c1-14(2)16-10-9-15(3)11-13(17-14)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI 键 |
NEZFXVUDROYJII-UHFFFAOYSA-N |
规范 SMILES |
CN1CCO[Ge](OC(C1)C2=CC=CC=C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


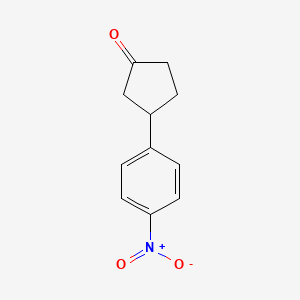
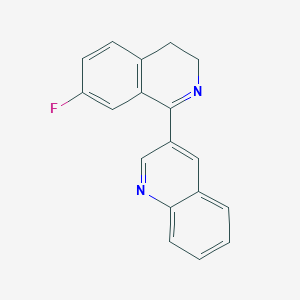
![9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)
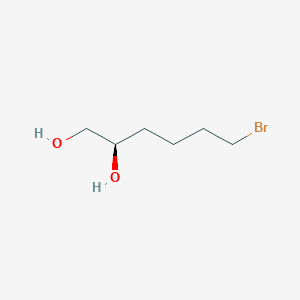
![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)
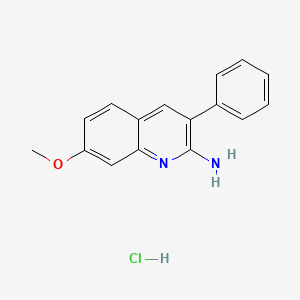
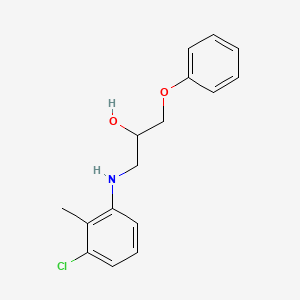
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)

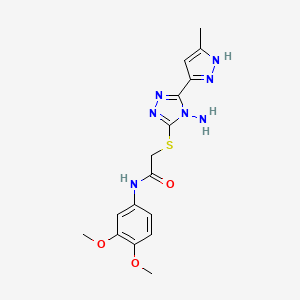
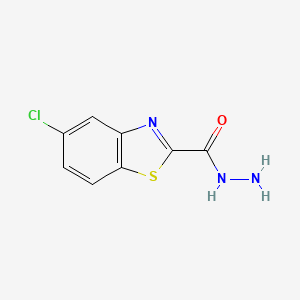
![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
